Class-Level c-MYC G-Quadruplex Selectivity Advantage of Benzoselenazoles over Benzothiazole and Benzoxazole Congeners
In a controlled SAR study, benzoselenazole derivatives were directly compared to their matched benzothiazole and benzoxazole analogues as c-MYC G-quadruplex (G4) ligands and transcription inhibitors. The study explicitly states that benzoselenazole derivatives, which are rarely reported as G4 ligands, demonstrated 'greater c-MYC G-quadruplex selectivity and cancer cell specificity' than both the benzothiazole and benzoxazole matched pairs [1]. The most optimized benzoselenazole, m-Se3, selectively inhibited c-MYC transcription, stabilized the c-MYC G4, and suppressed hepatoma cell growth in vitro and in xenografts, an efficacy profile not achieved by the corresponding thia or oxa analogues [1]. Note: This evidence is class-level inference applied to the 2-(3-pyridyl)benzoselenazole scaffold, because no direct head-to-head data for the exact compound 24783-92-4 are currently published.
| Evidence Dimension | c-MYC G-quadruplex selectivity and cancer cell specificity |
|---|---|
| Target Compound Data | Benzoselenazole class: preferential c-MYC G4 stabilization and selective cancer cell cytotoxicity demonstrated (lead compound m-Se3 IC50 4.1 μM in HCT-116 cells by MTT assay, 48 h) [1] |
| Comparator Or Baseline | Matched benzothiazole and benzoxazole analogues: inferior c-MYC G4 selectivity and cancer cell specificity under identical assay conditions [1] |
| Quantified Difference | Qualitative superiority confirmed by authors; exact fold-selectivity values for the exact compound 24783-92-4 not reported. For reference, m-Se3 (a benzoselenazole) shows IC50 4.1 μM in HCT-116, while the corresponding benzothiazole/benzoxazole analogues were less active [1] |
| Conditions | c-MYC G-quadruplex binding: fluorescence titration, FRET melting, CD spectroscopy; cellular: MTT assay in HCT-116 and other cancer cell lines, 48 h incubation [1] |
Why This Matters
When the research goal is c-MYC G4-targeted transcription inhibition, the benzoselenazole scaffold provides a selectivity advantage over isosteric benzothiazoles/benzoxazoles, making 24783-92-4 the correct chemotype choice for probe or lead-generation campaigns.
- [1] Wu TY, Chen XC, Tang GX, Shao W, Li ZC, Chen SB, Huang ZS, Tan JH. Development and Characterization of Benzoselenazole Derivatives as Potent and Selective c-MYC Transcription Inhibitors. J Med Chem. 2023;66(8):5484-5499. doi:10.1021/acs.jmedchem.2c01808 View Source
